TAE226 (2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide) is a synthetic, low-molecular-weight compound developed by Novartis. It is classified as a dual tyrosine kinase inhibitor, primarily targeting Focal Adhesion Kinase (FAK) and demonstrating additional inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF1R) at higher concentrations. [] TAE226 has emerged as a promising therapeutic candidate in preclinical research for various cancers due to its ability to inhibit tumor cell proliferation, migration, survival, and invasion.
NVP-TAE 226, also known simply as TAE226, is a potent inhibitor of focal adhesion kinase and insulin-like growth factor 1 receptor. It has garnered attention for its potential applications in cancer therapy due to its ability to disrupt key signaling pathways involved in tumor growth and metastasis. TAE226 was developed by Novartis Pharma AG and has been the subject of various studies that highlight its efficacy in treating different types of cancers, particularly hepatocellular carcinoma and other solid tumors.
NVP-TAE 226 was synthesized and provided by Novartis Pharma AG, with research indicating its effectiveness as a dual inhibitor targeting both focal adhesion kinase and insulin-like growth factor 1 receptor. The compound has been extensively studied in preclinical models, demonstrating significant anti-tumor effects .
The synthesis of NVP-TAE 226 involves several steps that utilize standard organic chemistry techniques. The compound is derived from a series of pyrrolo[2,3-d]pyrimidine derivatives designed to inhibit focal adhesion kinase. The synthetic route typically includes:
NVP-TAE 226 has a complex molecular structure characterized by its bicyclic pyrrolo[2,3-d]pyrimidine framework. The chemical formula is CHN, with a molecular weight of approximately 254.3 g/mol.
The structural representation reveals key functional groups that are critical for its interaction with focal adhesion kinase and insulin-like growth factor 1 receptor. The presence of nitrogen atoms within the heterocyclic ring contributes to its binding affinity and specificity .
NVP-TAE 226 primarily functions through competitive inhibition of ATP binding at the active sites of focal adhesion kinase and insulin-like growth factor 1 receptor. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation.
Technical Details:
The compound's ability to induce apoptosis in cancer cells has been demonstrated through various assays, confirming its potential as an anti-cancer agent .
The mechanism of action for NVP-TAE 226 involves several key steps:
Studies have shown that treatment with NVP-TAE 226 results in significant reductions in tumor size in preclinical models, supporting its role as an effective therapeutic agent against various cancers .
Relevant analyses demonstrate that NVP-TAE 226 maintains its integrity under physiological conditions, making it suitable for further development in clinical settings .
NVP-TAE 226 has significant potential applications in scientific research and clinical settings:
Ongoing research continues to explore additional therapeutic applications beyond oncology, potentially expanding its utility in treating other diseases characterized by aberrant cell signaling .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: